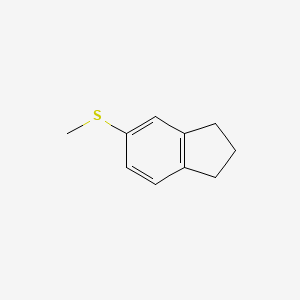

5-(Methylsulfanyl)-2,3-dihydro-1H-indene

Description

Contextualization within Indene (B144670) Chemistry Research

The indane (or indan) scaffold is a prominent structural motif in chemical research. Indanes and their unsaturated counterparts, indenes, are important carbocyclic derivatives found in various natural products and pharmacologically active molecules. Derivatives of the indane nucleus have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The rigid structure of the indane system makes it a valuable scaffold for designing molecules with specific three-dimensional orientations for interaction with biological targets.

Classical synthetic approaches to the indane nucleus often involve carbocyclization reactions, such as intramolecular Friedel–Crafts acylation followed by reduction. This method allows for the construction of the fused ring system from acyclic precursors. The versatility of the indane skeleton permits functionalization at various positions on both the aromatic and cyclopentane (B165970) rings, enabling chemists to modulate the molecule's physicochemical and biological properties.

Significance of Sulfur-Containing Organic Compounds in Synthetic and Theoretical Chemistry

Organosulfur compounds play a crucial role in nature and in the field of chemistry. Sulfur is a vital element for life, being a component of the essential amino acids cysteine and methionine. In medicinal chemistry, sulfur-containing functional groups are present in a wide range of pharmaceuticals, including antibiotics like penicillin and sulfonamides. nih.gov Thioethers (sulfides), such as the methylsulfanyl group, represent the third most common sulfur-derived functional group found in FDA-approved drugs, accounting for 8.8% of sulfur-containing pharmaceuticals. nih.gov

The inclusion of a thioether group in a molecule can influence its properties in several ways:

Biological Activity : The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological receptors. Compounds containing methylsulfanyl groups have been investigated for various therapeutic effects, including analgesic, anti-inflammatory, and anthelmintic activities. nih.govnih.gov

Synthetic Utility : The thioether linkage is a versatile functional group in organic synthesis. It can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups with distinct chemical reactivities and biological properties.

Metabolic Stability : The introduction of sulfur can alter a molecule's metabolic profile, sometimes enhancing its stability or modifying its pharmacokinetic properties.

Scope and Research Aims for the Chemical Compound

Given the established importance of both the indane scaffold and the thioether functional group, the primary research aims for a compound like 5-(Methylsulfanyl)-2,3-dihydro-1H-indene can be logically inferred. The investigation of this molecule would likely focus on its potential as a novel building block for more complex molecules or as a candidate for biological screening.

Key Research Objectives would likely include:

Synthesis and Characterization : Developing efficient synthetic routes to produce the compound and its derivatives. Characterization would involve standard spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Medicinal Chemistry Exploration : Using the compound as a scaffold to synthesize a library of derivatives for biological screening. For example, the thioether could be oxidized to the corresponding sulfoxide (B87167) or sulfone, or further substitutions could be made on the indane ring system. These new molecules would be tested for various biological activities, drawing inspiration from other bioactive indanes and thioethers. nih.govresearchgate.net

Intermediate for Materials Science : Indane derivatives are also utilized in material science. nih.gov Research could explore the incorporation of this compound into polymers or other materials to investigate the impact of the sulfur atom on the material's electronic or physical properties.

| Structural Feature | Potential Research Relevance |

|---|---|

| Indane Core | Provides a rigid, well-defined three-dimensional structure. A known scaffold in many biologically active compounds. |

| Aromatic Ring | Allows for electrophilic substitution reactions to introduce additional functional groups. |

| Methylsulfanyl Group | Can be oxidized to sulfoxide and sulfone to modulate electronic properties and solubility. Potential site for metal coordination. Known to contribute to biological activity in various drug classes. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62245-82-3 |

|---|---|

Molecular Formula |

C10H12S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

5-methylsulfanyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H12S/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 |

InChI Key |

FSZFUDWOKOEVBV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h Indene and Its Methylsulfanyl Derivatives

Established Synthetic Routes to the 2,3-dihydro-1H-indene Core

The construction of the 2,3-dihydro-1H-indene framework, a key structural motif in many biologically active compounds, can be achieved through several reliable synthetic strategies. sigmaaldrich.com These methods often involve the formation of a five-membered ring fused to a benzene (B151609) ring.

A prevalent method for synthesizing the indene (B144670) core involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides to form 1-indanones, which are versatile precursors to 2,3-dihydro-1H-indenes. bldpharm.comnih.gov This reaction is typically promoted by a Lewis acid or a strong Brønsted acid. chemicalbook.comekb.eg

The direct cyclization of 3-arylpropionic acids is often preferred due to its environmental benefits, as it produces water as the only byproduct. nist.gov However, this transformation can require harsh reaction conditions. Various catalytic systems have been developed to facilitate this cyclization under milder conditions. For instance, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent Friedel-Crafts cyclization. google.com Similarly, metal triflates, such as terbium triflate (Tb(OTf)₃), have been employed to catalyze the intramolecular acylation, although sometimes at elevated temperatures. nih.govsigmaaldrich.com The use of solid acids like heteropoly acids also presents a greener alternative, allowing for easier separation of the catalyst from the reaction mixture. rsc.org

An alternative approach involves the use of Meldrum's acid derivatives, which can be readily acylated and subsequently cyclized under the influence of a Lewis acid to afford 1-indanones. nih.gov This method offers the advantage of simplified product isolation due to the generation of volatile and inert byproducts like acetone (B3395972) and carbon dioxide. nih.gov

| Catalyst/Reagent | Substrate | Conditions | Yield |

|---|---|---|---|

| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic Acids | Room Temperature | Good |

| Terbium Triflate (Tb(OTf)₃) | 3-Arylpropionic Acids | 250 °C | Up to 74% |

| Heteropoly Acids (e.g., H₄SiW₁₂O₄₀) | 3-Arylpropionic Acids | Reflux in Chlorobenzene | Good |

| Trifluoromethanesulfonic Acid (TFSA) | Ester of 3-Arylpropionic Acid | - | Quantitative |

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chlorides | - | High |

Catalytic cyclization reactions provide a direct and atom-economical route to the indene skeleton from various acyclic precursors. These methods often employ transition metal catalysts or Brønsted acids to facilitate the ring-closing process.

Transition Metal-Catalyzed Cyclizations:

Palladium Catalysis: Palladium catalysts have been extensively used for the synthesis of indene derivatives. One approach involves the palladium-catalyzed carboannulation and arylation of propargylic carbonates with in situ generated organozinc compounds, which proceeds under mild conditions to give good to excellent yields of indenes. reddit.com Another strategy is a three-component domino reaction involving an iodoarene, an oxabicycle (as an acetylene (B1199291) surrogate), and a terminating nucleophilic reagent, which allows for the sequential formation of three bonds. ekb.eg Furthermore, palladium-catalyzed cascade reactions of o-iodostyrenes, internal alkynes, and formates have been developed to access indene-1-acetates. researchgate.net

Gold Catalysis: Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. Gold(I)-catalyzed enantioselective cycloisomerization of o-(alkynyl)styrenes provides a route to functionalized indenes. The reaction is believed to proceed through a 5-endo-dig cyclization, forming a vinyl-gold intermediate that is subsequently protodemetalated. Gold catalysis has also been applied to the synthesis of highly substituted indenes from aryl-substituted allenes and alcohols via a domino C-C coupling sequence. chemicalbook.com

Other Transition Metals: Rhodium catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. nih.gov Ruthenium complexes, such as TpRuPPh₃(CH₃CN)₂PF₆, can catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form both 1-substituted-1H-indenes and 1-indanones. nih.gov

Brønsted Acid-Catalyzed Cyclizations:

A notable Brønsted acid-catalyzed method involves the cyclization of diaryl- and alkyl aryl-1,3-dienes. bldpharm.comchemicalbook.com This reaction, often catalyzed by trifluoromethanesulfonic acid (TfOH) under mild conditions, proceeds via a Markovnikov proton addition to form a stable benzylic carbocation, which then undergoes cationic cyclization and deprotonation to afford the indene product. chemicalbook.com This method is tolerant of a wide range of functional groups. chemicalbook.com

| Catalyst Type | Catalyst/Reagent | Precursor | Reaction Type |

|---|---|---|---|

| Transition Metal | Palladium(II) complexes | o-Alkynylbenzylidene ketones | trans-Nucleopalladation/Conjugate Addition |

| Transition Metal | Gold(I) complexes | o-(Alkynyl)styrenes | Enantioselective Cycloisomerization |

| Transition Metal | Rhodium(I) complexes | 2-(Chloromethyl)phenylboronic acid and alkynes | Cross-coupling/Cyclization |

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Cationic Cyclization |

Indene and its methylated derivatives are naturally present in the byproducts of industrial processes such as coal coking and biomass pyrolysis. rsc.orgambeed.com Pyrolysis oil, a complex mixture of organic compounds, serves as a potential feedstock for the extraction of valuable chemicals, including indene. rsc.org

The initial step in obtaining indene from this source is typically fractional distillation. A fraction boiling in the range of 179–189 °C is collected, which is enriched in indene, 1-methylindene, and tetralin. rsc.org Further purification can be achieved using advanced analytical and separation techniques. rsc.org Once extracted, the indene can be subjected to various derivatization reactions to produce a range of functionalized indene compounds. For example, the extracted indene can undergo sulfonation and polycondensation to create cation-exchange resins. rsc.org

Strategies for Introducing the Methylsulfanyl Group and Related Sulfur Functionalities

Once the 2,3-dihydro-1H-indene core is synthesized or obtained, the next critical step is the introduction of the methylsulfanyl group at the 5-position of the aromatic ring. This can be achieved through a few key synthetic strategies.

One common strategy for introducing a sulfur-containing group onto an aromatic ring is through Friedel-Crafts sulfonylation. researchgate.net This reaction typically involves the use of a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst. nist.govresearchgate.net The reaction of 2,3-dihydro-1H-indane with methanesulfonyl chloride under Friedel-Crafts conditions would be expected to yield 2,3-dihydro-1H-indene-5-sulfonyl chloride. This sulfonyl chloride is a key intermediate that can be further reduced to the corresponding thiol or converted to other sulfur-containing functional groups. The existence of 2,3-dihydro-1H-indene-5-sulfonyl chloride is confirmed by its CAS registry number (52205-85-3).

Alternatively, a more direct route to a methylsulfonyl-substituted indene involves the reaction of a β-ketosulfone with an arylaldehyde, followed by an intramolecular Friedel-Crafts annulation. This multi-step process allows for the construction of the indene ring with the sulfonyl group already in place.

A more direct route to the methylsulfanyl group involves the introduction of a thiol (-SH) group, followed by methylation. The thiolation of an aromatic ring can be challenging, but one potential approach involves the conversion of a suitable precursor, such as an indanone. For instance, a Cu-catalyzed coupling reaction of indanone oxime acetates with thiols has been developed for the synthesis of 2,3-functionalized 1-indenones, demonstrating a method for introducing a sulfur-carbon bond to the indanone scaffold. reddit.com

A more direct approach would be the synthesis of a mercapto-substituted indene. The compound 2,3-dihydro-1H-indene-2-thiol is commercially available, indicating that synthetic routes to this intermediate exist. Once a thiol group is installed on the indene ring, for example at the 5-position to give 5-mercapto-2,3-dihydro-1H-indene, the final methylsulfanyl group can be introduced through a straightforward methylation reaction. This is typically achieved by treating the thiol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

| Methodology | Key Intermediate | Reagents | Reaction Type |

|---|---|---|---|

| Sulfonylation | 2,3-dihydro-1H-indene-5-sulfonyl chloride | Methanesulfonyl chloride, Lewis Acid | Friedel-Crafts Sulfonylation |

| Thiolation & Methylation | 5-Mercapto-2,3-dihydro-1H-indene | Thiolating agent, then Methylating agent (e.g., CH₃I) | Nucleophilic Substitution |

Functional Group Interconversions on the Indene Scaffold

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This strategy is particularly useful for introducing a methylsulfanyl group onto the 2,3-dihydro-1H-indene scaffold, especially at the 5-position, where direct introduction might be challenging. Common precursors for such transformations include nitro, amino, or halogenated indane derivatives.

For instance, a 5-nitro-2,3-dihydro-1H-indene can serve as a versatile starting material. The nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. Subsequent reaction of the diazonium salt with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis and methylation, would yield the desired 5-(methylsulfanyl)-2,3-dihydro-1H-indene.

Alternatively, a 5-bromo-2,3-dihydro-1H-indene can be subjected to a palladium-catalyzed cross-coupling reaction with a thiol equivalent, such as sodium thiomethoxide, to directly install the methylsulfanyl group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. fiveable.me

Below is a table summarizing potential functional group interconversions for the synthesis of this compound:

| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product |

| 5-Nitro-2,3-dihydro-1H-indene | 1. Reduction (e.g., H₂, Pd/C) 2. Diazotization (NaNO₂, HCl) 3. Nucleophilic substitution (e.g., KSCH₃) | 5-Amino-2,3-dihydro-1H-indene, 5-Diazonium-2,3-dihydro-1H-indene salt | This compound |

| 5-Bromo-2,3-dihydro-1H-indene | Pd catalyst, ligand, NaSCH₃ | - | This compound |

| 2,3-Dihydro-1H-inden-5-ol | 1. Conversion to triflate 2. Pd-catalyzed thiolation | 2,3-Dihydro-1H-inden-5-yl trifluoromethanesulfonate | This compound |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods for the construction of complex molecules. These advanced approaches are highly applicable to the synthesis of this compound.

Development of Efficient and Selective Multistep Synthesis Pathways

The development of efficient multistep pathways is crucial for the practical synthesis of target molecules like this compound. A plausible retrosynthetic analysis could start by disconnecting the methylsulfanyl group, leading back to a functionalized indane precursor. nih.gov For example, a synthetic route could commence with a Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by reduction and cyclization to form the indanone core. Subsequent functional group manipulations at the 5-position, as described in section 2.2.3, would then lead to the final product.

One-Pot Reaction Strategies for Indene Derivatives

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. mdpi.comtandfonline.com For the synthesis of indene derivatives, several one-pot strategies have been developed. For instance, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-disubstituted indanones in water under mild conditions. organic-chemistry.org While not directly yielding a 5-methylsulfanyl derivative, such a strategy could be adapted by using a starting material with the appropriate substituent on the aromatic ring.

Another example is the one-pot synthesis of indeno[1,2-b]quinoline derivatives through a three-component reaction, showcasing the power of multicomponent reactions in rapidly building molecular complexity. psu.edu The application of similar principles to the synthesis of this compound could involve the reaction of a substituted benzaldehyde, a source of the five-membered ring, and a sulfur-containing component in a single step.

Green Chemistry Principles in the Synthesis of Indene Systems

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of indene derivatives.

Performing organic reactions in water as a solvent is a key aspect of green chemistry. "On-water" reactions, in particular, have been shown to exhibit remarkable rate accelerations and selectivities for certain transformations. organic-chemistry.org A rhodium-catalyzed one-pot synthesis of 2,3-disubstituted indanone derivatives has been successfully demonstrated in water, highlighting the potential of aqueous media for the synthesis of the indane scaffold under environmentally benign conditions. organic-chemistry.org This approach avoids the use of volatile and often toxic organic solvents.

The use of sustainable catalysts, particularly those based on abundant and non-toxic metals, is a central theme in green chemistry. Metallo-radical catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. nih.gov A notable example is the use of a cobalt-based catalyst for the synthesis of substituted 1H-indenes. uva.nl This system utilizes a metallo-radical activation of o-cinnamyl N-tosyl hydrazones, offering a sustainable and efficient route to functionalized indenes. uva.nlacs.org This catalytic approach, based on the abundant and inexpensive element cobalt, provides an alternative to methods relying on precious metals. uva.nl The mechanism involves the formation of a Co(III)-carbene radical intermediate, which undergoes a radical ring-closure to form the indene product. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. rsc.org Although a specific microwave-assisted protocol for the synthesis of this compound is not prominently described in the literature, related microwave-promoted C-S bond formation reactions on aromatic rings offer valuable insights into potential synthetic strategies.

One such analogous method involves the copper-catalyzed cross-coupling of aryl halides with a thiol surrogate under microwave irradiation. For instance, the synthesis of unsymmetrical aryl sulfides has been efficiently achieved using sulfonyl hydrazides as a stable and odorless source of the thiol moiety. organic-chemistry.org This approach circumvents the challenges associated with the use of volatile and easily oxidized thiols.

A plausible microwave-assisted synthesis of this compound could be envisioned starting from a halogenated precursor, such as 5-bromo-2,3-dihydro-1H-indene. The reaction would involve a copper(I) catalyst, a suitable base, and a methylthiol equivalent.

Hypothetical Microwave-Assisted Synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| 5-Bromo-2,3-dihydro-1H-indene | Methanesulfonyl hydrazide | CuI | [DBU][HOAc] | N/A | 60 | 130 | 10 | Estimated >80 |

| 5-Iodo-2,3-dihydro-1H-indene | S-Methyl isothiourea sulfate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 150 | 15 | Estimated >75 |

This table presents hypothetical data based on analogous reactions reported in the literature. organic-chemistry.org The yields are estimations and would require experimental validation.

The reaction mechanism likely proceeds through the in-situ generation of a methylthiolate species from the sulfonyl hydrazide, which then undergoes copper-catalyzed cross-coupling with the aryl halide. The use of microwave irradiation significantly accelerates the reaction, allowing for completion in a matter of minutes compared to several hours with conventional heating. organic-chemistry.org This rapid and efficient methodology highlights the potential of microwave-assisted synthesis for the preparation of methylsulfanyl-indene derivatives.

Stereochemical Control in the Synthesis of Chiral Methylsulfanyl-indene Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of pharmaceutical and materials science. While specific protocols for the asymmetric synthesis of this compound are not well-documented, general principles of enantioselective synthesis of chiral thioethers and related sulfur-containing compounds can be applied.

Palladium-catalyzed asymmetric allylic substitution reactions represent a powerful tool for the construction of chiral C-S bonds. researchgate.net In a hypothetical scenario, a suitably functionalized prochiral indene precursor could undergo an enantioselective reaction with a methylthiolate nucleophile in the presence of a chiral palladium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Key Chiral Ligands for Palladium-Catalyzed Asymmetric Thioetherification:

| Ligand Type | Example Ligand | Typical Metal | Enantiomeric Excess (ee) |

| Phosphoramidite | (S)-MONOPHOS | Pd | Up to 95% |

| Bisphosphine | (R)-BINAP | Pd | Up to 98% |

| Trost Ligand | (R,R)-Trost Ligand | Pd | Up to 99% |

This table is a compilation of data from various palladium-catalyzed asymmetric reactions and is intended to be illustrative. researchgate.netnih.gov

Another promising approach involves the use of chiral sulfide-based catalysts. rsc.org These organocatalysts can facilitate enantioselective transformations, such as the electrophilic sulfenylation of arenes, to generate planar-chiral sulfur-containing compounds with high enantioselectivity. researchgate.netnih.govnih.govresearchgate.net A strategy for the synthesis of chiral methylsulfanyl-indene derivatives could involve the desymmetrization of a prochiral indene substrate using a chiral sulfide (B99878) catalyst and an electrophilic methylsulfenylating agent.

Furthermore, the stereochemical outcome of such reactions can be influenced by various factors, including the nature of the solvent, the reaction temperature, and the specific structure of the substrate and catalyst. acs.org Detailed mechanistic studies, often supported by computational calculations, are instrumental in understanding the source of enantioselectivity and in the rational design of more efficient and selective catalytic systems. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Methylsulfanyl 2,3 Dihydro 1h Indene

Electrophilic and Nucleophilic Substitution Reactions on the Indene (B144670) Ring System

The aromatic ring of 5-(methylsulfanyl)-2,3-dihydro-1H-indene is the primary site for substitution reactions. The outcome of these reactions is largely governed by the electronic properties of the methylsulfanyl group.

The methylsulfanyl (-SCH₃) group is a moderately activating substituent and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect arises from the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the arenium ion or Wheland intermediate) through resonance.

When an electrophile attacks the positions ortho or para to the methylsulfanyl group (positions 4 and 6), a resonance structure can be drawn where the positive charge is delocalized onto the sulfur atom, forming a stable sulfonium (B1226848) ion. This additional resonance contributor significantly lowers the activation energy for substitution at these positions compared to the meta position (position 7).

Attack at the meta position does not allow for this direct resonance stabilization from the sulfur atom, making the corresponding intermediate higher in energy. Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to yield primarily a mixture of 4- and 6-substituted products. Steric hindrance from the dihydroindene ring might slightly disfavor substitution at the 4-position compared to the 6-position.

Conversely, nucleophilic aromatic substitution on the unmodified ring system of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ring towards nucleophilic attack, which are absent in this molecule. The electron-donating nature of the methylsulfanyl group further deactivates the ring for this type of transformation.

Reactions Involving the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is a versatile reaction center, susceptible to oxidation, alkylation, and potential cleavage.

The sulfur atom in the methylsulfanyl group exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common and predictable transformation for aryl methyl sulfides. The reaction typically proceeds in a stepwise manner, with the sulfoxide being the intermediate product. By controlling the stoichiometry of the oxidizing agent, it is often possible to selectively isolate the sulfoxide. Using an excess of the oxidant generally leads to the formation of the sulfone.

A variety of oxidizing agents can be employed for this transformation, each with its own specific conditions and selectivities.

Table 1: Common Oxidizing Agents for the Conversion of Aryl Sulfides to Sulfoxides and Sulfones

| Oxidizing Agent | Typical Product(s) | Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic (e.g., with SeO₂ or metal catalysts) or uncatalyzed, depending on conditions. |

| meta-Chloroperoxybenzoic Acid (mCPBA) | Sulfoxide (1 equiv.) or Sulfone (>2 equiv.) | Aprotic solvent (e.g., CH₂Cl₂, CHCl₃) at low temperatures (0 °C to rt). |

| Sodium Metaperiodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents at low temperatures. |

| Dimethyldioxirane (DMDO) | Sulfoxide or Sulfone | Acetone (B3395972) solvent, proceeds rapidly even at low temperatures. rsc.org |

The resulting 5-(methylsulfinyl)-2,3-dihydro-1H-indene and 5-(methylsulfonyl)-2,3-dihydro-1H-indene have significantly different electronic properties compared to the parent sulfide (B99878). The sulfoxide and particularly the sulfone groups are strongly electron-withdrawing, which would deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position (position 7).

The lone pair of electrons on the sulfur atom makes the methylsulfanyl group nucleophilic. It can react with electrophiles, such as alkyl halides, to form a ternary sulfonium salt. For instance, reaction with methyl iodide would yield a dimethyl-(2,3-dihydro-1H-inden-5-yl)sulfonium iodide salt. These sulfonium salts are good leaving groups and can be used in subsequent substitution reactions.

Additionally, the methyl group of thioanisole (B89551) (a close analog) can be deprotonated by strong bases like alkyllithium reagents to form a stabilized carbanion (C₆H₅SCH₂Li). wikipedia.org This nucleophile can then react with various electrophiles, effectively functionalizing the methyl group. A similar reaction could be envisioned for this compound, allowing for the extension of the methyl group.

The carbon-sulfur bond in aryl methyl sulfides is generally robust and not easily cleaved. However, under specific chemical conditions, this bond can be broken. Reductive cleavage methods, such as using sodium in liquid ammonia (B1221849) (Birch reduction conditions) or Raney nickel, can sometimes be used to replace the methylsulfanyl group with a hydrogen atom. Oxidative cleavage is less common for simple thioethers but can occur under harsh conditions. While specific protocols for the cleavage of the methylsulfanyl group from this compound are not documented, methods developed for other aryl sulfides would be the logical starting point for such a transformation.

Transformations of the Dihydroindene Bridge

The 2,3-dihydro-1H-indene (indan) framework is a saturated carbocyclic structure and is generally stable to many chemical reagents, especially those that target unsaturation. The five-membered ring is not aromatic and will not undergo electrophilic substitution. Its reactivity is primarily associated with the C-H bonds, particularly at the benzylic positions (C1 and C3).

These benzylic carbons are adjacent to the aromatic ring, and the C-H bonds at these positions are weaker than typical aliphatic C-H bonds. This makes them susceptible to radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV irradiation, or oxidation under strong oxidizing conditions (e.g., with KMnO₄ or CrO₃), which could potentially lead to the formation of an indanone derivative. However, such reactions on the 5-(methylsulfanyl)-substituted indene ring are not specifically described in the literature and would need to contend with potential side reactions at the methylsulfanyl group. The saturated nature of the five-membered ring precludes it from participating in pericyclic reactions like Diels-Alder cycloadditions.

Hydrogenation and Dehydrogenation Studies

Hydrogenation

The hydrogenation of the indene framework, particularly its unsaturated derivatives, is a well-documented process. For this compound, the aromatic ring is the primary site for potential hydrogenation. This process typically requires forcing conditions, including high pressures and temperatures, and the use of active metal catalysts such as rhodium, ruthenium, or nickel. The complete saturation of the benzene (B151609) ring would yield 4-(methylsulfanyl)bicyclo[4.3.0]nonane.

Conversely, the hydrogenation of unsaturated indene derivatives to the corresponding indane is a more common and facile transformation. For instance, the catalytic hydrogenation of indene-coumarone resins, which are polymers containing indene units, can be achieved with nickel-on-kieselguhr catalysts to saturate the double bonds. researchgate.net Kinetic studies on the hydrogenation of alkenes like styrene (B11656) using palladium(II) complexes show a pseudo-first-order dependence on the substrate, with the reaction influenced by solvent and hydrogen pressure. researchgate.net Mechanistic studies of asymmetric hydrogenation catalyzed by Rh-phosphine complexes suggest a process involving reversible substrate binding followed by a rate-determining oxidative addition of hydrogen. nih.gov

Dehydrogenation

Dehydrogenation is a key reaction for the 2,3-dihydro-1H-indene (indane) core, converting it into the corresponding 1H-indene derivative. This transformation introduces a double bond into the five-membered ring, creating a more conjugated system. For this compound, this reaction would yield 5-(methylsulfanyl)-1H-indene.

This process is highly endothermic and typically requires high temperatures (500 °C or above). wikipedia.org Catalytic methods are employed to facilitate this reaction under more controlled conditions. A patented process describes the vapor-phase catalytic dehydrogenation of indane and its substituted derivatives over a cobalt-molybdenum oxide catalyst on an alumina (B75360) support in the presence of sulfur. google.com This method achieves high conversion and yields of the corresponding indene. google.com Oxidative dehydrogenation, which uses an oxidizing agent like O2 or CO2, represents an alternative route that can sometimes be performed under milder conditions. wikipedia.orgrsc.org

Table 1: Conditions for Catalytic Dehydrogenation of Indane

| Catalyst | Temperature (°C) | Conversion (%) | Yield (%) | Reference |

| Co-Mo oxide/Alumina (with S) | 726 | 95.8 | 92.9 | google.com |

| Ni-Mo oxide/Alumina (with S) | 701 | 100 | 89.3 | google.com |

Rearrangement Reactions

Rearrangement reactions are common in carbocation chemistry, driven by the formation of a more stable carbocationic intermediate. youtube.com In the context of the indene framework, rearrangements can occur during synthesis or subsequent transformations, particularly under acidic conditions or during thermal processes like flash vacuum thermolysis. ru.nl

For a molecule like this compound, acid-catalyzed reactions could potentially lead to skeletal rearrangements if a carbocation is formed, for example, through protonation and loss of a leaving group. Hydride shifts (a 1,2-hydride shift) are a common type of rearrangement where a hydrogen atom moves to an adjacent carbon to form a more stable secondary or tertiary carbocation from a primary one. youtube.com While specific examples for the title compound are not documented, such rearrangements are a fundamental aspect of the reactivity of carbocyclic systems.

Mechanistic Investigations of Key Reactions

Catalytic Reaction Mechanisms (e.g., Pd-catalyzed Heck, Rh-catalyzed C-H activation)

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct reaction of this compound itself, this mechanism is crucial for the synthesis of many functionalized indene derivatives. researchgate.net

The catalytic cycle of the Heck reaction generally involves the following key steps: wikipedia.orglibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, re-forming the alkene double bond in a new position and generating a palladium-hydride species.

Reductive Elimination: A base is used to regenerate the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Intramolecular versions of the Heck reaction are highly efficient for constructing cyclic systems like indanes. libretexts.orgnih.gov

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation is an atom-economical strategy to functionalize otherwise inert C-H bonds. acs.org For an aromatic compound like this compound, the C-H bonds on the benzene ring are potential targets for such reactions. The methylsulfanyl group, being electron-donating, would likely direct the activation to the ortho and para positions.

The mechanism often begins with the coordination of a directing group on the substrate to the rhodium center. rsc.orgresearchgate.netscribd.com This is followed by the oxidative addition of a C-H bond to the metal, forming a rhodacycle intermediate. nih.gov This intermediate can then react with a coupling partner (like an alkyne or alkene). The final step is reductive elimination, which forms the product and regenerates the active rhodium catalyst. rsc.org This methodology has been successfully applied to synthesize a variety of indenol and indanone derivatives. acs.orgresearchgate.net

Radical Pathways in Indene Chemistry

Radical reactions are significant in the chemistry of indene and indane, particularly under thermal conditions or upon interaction with radical species like H atoms. researchgate.net The benzylic C-H bonds at the C1 and C3 positions of the 2,3-dihydro-1H-indene scaffold are particularly susceptible to hydrogen abstraction to form a stable, resonance-delocalized indenyl radical.

Studies on the reaction of indane with H atoms have identified the formation of several radical intermediates. researchgate.net Abstraction of a hydrogen atom can occur from the C1/C3 positions or the C2 position of the five-membered ring. These radical species are key intermediates in combustion and pyrolysis processes and can lead to dimerization or further reactions. nih.govnih.gov For example, the pyrolysis of indene proceeds via the formation of the 1-indenyl radical, which can then dimerize. Computational studies have been instrumental in mapping the potential energy surfaces for the formation of indene through pathways involving phenyl and propargyl radicals. nih.govnih.gov

Table 2: Potential Radical Intermediates from 2,3-Dihydro-1H-indene (Indane)

| Radical Name | Position of H Abstraction | Relative Stability | Reference |

| 1-Indanyl Radical | C1 | High (Benzylic) | researchgate.net |

| 2-Indanyl Radical | C2 | Lower | researchgate.net |

Electrophilic Addition Mechanisms on Unsaturated Indene Derivatives

While this compound is saturated in its five-membered ring, its dehydrogenated counterpart, 5-(methylsulfanyl)-1H-indene, contains a reactive double bond susceptible to electrophilic addition. This is a characteristic reaction of alkenes. byjus.com

The mechanism involves a two-step process: youtube.comlibretexts.org

Electrophilic Attack: The electron-rich π bond of the alkene attacks an electrophile (e.g., H+ from HBr). This breaks the π bond and forms a new sigma bond between one of the carbons of the former double bond and the electrophile. This step generates a carbocation intermediate on the adjacent carbon. libretexts.org The stability of this carbocation determines the regioselectivity of the reaction, following Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more substituted (and more stable) carbocation. byjus.com

Nucleophilic Attack: A nucleophile (e.g., Br-) attacks the electron-deficient carbocation, forming the final addition product. libretexts.org

The first step, the formation of the carbocation, is typically the rate-determining step of the reaction. youtube.comlibretexts.org

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and transition states of reactions provides deep insight into their mechanisms, feasibility, and selectivity. Such analyses are often performed using a combination of experimental kinetic studies and computational chemistry. youtube.com

Transition state analysis , typically performed using computational methods like Density Functional Theory (DFT), helps to map the minimum energy path of a reaction from reactants to products. youtube.com The transition state represents the highest energy point along this path, and its structure and energy determine the activation barrier of the reaction. youtube.com For the formation of indene, ab initio calculations have been used to map the potential energy surface and calculate thermal rate constants for various reaction steps using transition-state theory. nih.gov These theoretical studies are crucial for understanding complex reaction networks, such as those occurring in combustion. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Methylsulfanyl 2,3 Dihydro 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. For 5-(Methylsulfanyl)-2,3-dihydro-1H-indene, DFT calculations would typically be used to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles.

A study on the parent compound, 2,3-dihydro-1H-indene (also known as indan), utilized DFT to determine its equilibrium geometry and harmonic frequencies. researchgate.net Similar methodologies are applied to more complex indane derivatives to understand their structural and electronic properties. researchgate.netnih.gov For instance, DFT has been employed to calculate the electronic properties of indene-fullerene derivatives, providing insights into their potential as electron-transporting materials. nih.gov The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G(d), 6-311++G**) is crucial and would be selected based on the specific properties being investigated. nih.govnih.gov

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory, MP2), are based entirely on theoretical principles without the use of experimental data for parametrization. While highly accurate, they are computationally more demanding than DFT and are typically used for smaller systems or for benchmarking results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster, allowing for the study of very large molecules, though with a potential trade-off in accuracy. They are often used for initial screenings or for systems where higher-level theory is computationally prohibitive.

Molecular Orbital Analysis for Reactivity Prediction

The arrangement and energies of molecular orbitals are key to understanding a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net For 2,3-dihydro-1H-indene, the frontier orbital energy gap has been calculated to understand its reactivity relative to its derivatives. researchgate.net The introduction of a methylsulfanyl (-SCH₃) group, which contains a sulfur atom with lone pairs, would be expected to influence the energies of the frontier orbitals of the indane scaffold, likely raising the HOMO energy and potentially reducing the HOMO-LUMO gap, thereby increasing its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis would reveal the nature of the bonding between the sulfur atom and the aromatic ring, as well as the methyl group. It would quantify the delocalization of electron density from the sulfur lone pairs into the antibonding orbitals of the aromatic ring (an n → π* interaction), which contributes to the stability of the molecule. This analysis provides a quantitative picture of the electronic communication within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show a region of high negative potential around the sulfur atom due to its lone pairs of electrons. This would identify the sulfur as a likely site for interactions with electrophiles or for hydrogen bonding. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. A comparative MEP analysis between indan (B1671822) and its methylsulfanyl derivative would clearly illustrate the electronic impact of the substituent. researchgate.net

Global and Local Chemical Reactivity Descriptors

The reactivity of this compound can be quantitatively described using global and local chemical reactivity descriptors derived from Conceptual Density Functional Theory (DFT). researchgate.netscielo.org.mxchemrxiv.org These descriptors provide a theoretical framework for understanding the intrinsic stability and reactive nature of the molecule. mdpi.comdergipark.org.tr

Global Reactivity Descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). mdpi.comresearchgate.net EHOMO indicates the molecule's electron-donating ability, while ELUMO reflects its electron-accepting capacity. mdpi.com The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of kinetic stability; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net

Other key global descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). mdpi.com

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2). dergipark.org.tr

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, -χ). mdpi.comdergipark.org.tr

Interactive Data Table: Calculated Global Reactivity Descriptors for a Model Indene (B144670) Derivative Note: The values below are representative for a substituted indene derivative based on typical DFT calculations and are for illustrative purposes.

Local Reactivity Descriptors , such as the Fukui function (f(r)), identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mxchemrxiv.orgnih.gov The condensed Fukui functions (fk+, fk-, fk0) pinpoint specific atoms susceptible to attack. scielo.org.mxchemrxiv.org For this compound, these calculations would likely identify the sulfur atom and specific carbons on the aromatic ring as key reactive centers. frontiersin.org

Conformational Analysis and Energy Minimization Studies

Understanding the three-dimensional structure of this compound is fundamental to predicting its properties. Conformational analysis and energy minimization studies are employed to identify the most stable geometric arrangement (conformer) of the molecule. nih.gov

These studies typically involve a Potential Energy Surface (PES) scan , where the molecule's energy is calculated as a function of systematic changes in specific geometric parameters, such as dihedral angles. uni-muenchen.dereadthedocs.ioq-chem.com This process, often called a relaxed PES scan, involves optimizing the remaining geometry at each step to map out the energy landscape. joaquinbarroso.comq-chem.com For 2,3-dihydro-1H-indene, the cyclopentane (B165970) ring is not planar, and its puckering represents a key conformational variable. researchgate.net The presence of the methylsulfanyl group at the 5-position introduces additional rotational degrees of freedom (e.g., rotation around the C-S bond) that must be considered.

The goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable, lowest-energy conformation of the molecule. nih.gov The results of these calculations provide optimized bond lengths, bond angles, and dihedral angles. For instance, in a related study on 5,6-dimethoxy-1-indanone, DFT calculations were used to determine the most stable conformation by analyzing the potential energy surface related to the rotation of the methoxy (B1213986) groups. nih.gov Similarly, for this compound, the orientation of the methyl group relative to the indene ring would be a primary focus of such an analysis.

Computational Mechanistic Elucidation and Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions involving indene derivatives. scielo.brresearchgate.net By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies associated with each step. pku.edu.cn

DFT calculations are frequently used to investigate reaction pathways. researchgate.netmdpi.com For example, computational studies have been used to rationalize the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, identifying the rate-determining step through analysis of the reaction pathway. researchgate.net Other studies have computationally explored the formation of indene in combustion flames by mapping numerous reaction pathways on the potential energy surface and calculating thermal rate constants. nih.gov

For this compound, this type of analysis could be applied to understand its synthesis or its subsequent reactions. For instance, in a reaction involving electrophilic substitution on the aromatic ring, computational analysis could predict the regioselectivity (i.e., the most likely position of attack) by comparing the activation energies for different pathways. nih.gov The calculations would model the reactant, the electrophile, any intermediates, transition states, and the final product, providing a complete energetic profile of the reaction. researchgate.net

Advanced Computational Modeling Techniques for Indene Derivatives

Beyond static calculations of structure and reactivity, advanced computational techniques provide dynamic and predictive insights into the behavior of indene derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.comspringernature.com This technique is invaluable for understanding how molecules like this compound behave in a biological environment, such as in solution or interacting with a protein. nih.gov

In the context of drug discovery, MD simulations are used to study the stability of a ligand bound to a protein's active site. mdpi.comresearchgate.net For example, MD simulations have been performed on spiro-indene derivatives to investigate their interaction and binding stability with DNA, analyzing parameters like root-mean-square deviation (RMSD) and intermolecular hydrogen bonds over the simulation time. nih.gov Another study used MD to investigate the interaction of novel indane analogues with acetylcholinesterase, a key target in Alzheimer's disease research. researchgate.net These simulations can reveal how the ligand and protein adapt to each other and assess the stability of the binding pose predicted by molecular docking. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. thermofisher.com For 5-(Methylsulfanyl)-2,3-dihydro-1H-indene, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its aromatic, aliphatic, and thioether moieties.

The key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100-3000 cm⁻¹ region, characteristic of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: Strong absorption bands are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, arising from the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the indane ring and the methyl (CH₃) group of the methylsulfanyl substituent.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

Aliphatic C-H Bending: Bands in the 1470-1350 cm⁻¹ range correspond to the bending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups.

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the 800-600 cm⁻¹ range. Its identification can sometimes be challenging due to its low intensity and overlap with other fingerprint region absorptions.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are related to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic patterns are expected in this region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3000 | C–H Stretch | Aromatic Ring | Medium to Weak |

| 2960–2850 | C–H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1470–1350 | C–H Bend | Aliphatic (CH₂, CH₃) | Medium |

| 800–600 | C–S Stretch | Thioether | Weak |

| 900–800 | C–H Out-of-Plane Bend | Substituted Aromatic | Strong |

To achieve a more precise assignment of the vibrational modes observed in IR and Raman spectra, theoretical calculations are often employed. nist.gov Methods such as Density Functional Theory (DFT) can be used to compute the vibrational frequencies and intensities for the optimized molecular structure of this compound. core.ac.ukresearchgate.net

These computational studies provide a predicted spectrum that can be compared with experimental data. iu.edu.saiu.edu.sa This comparison helps to:

Confirm the assignment of complex vibrations in the fingerprint region.

Investigate different possible conformations of the molecule and their relative stabilities. nih.gov

Provide insight into the electronic structure and bonding within the molecule.

For this compound, theoretical calculations would be particularly useful for assigning the C-S stretching and bending modes, which are often weak and difficult to identify experimentally. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the surveyed scientific literature.

If a single crystal of sufficient quality were to be analyzed, this technique would provide invaluable data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-S) and angles, confirming the molecular geometry.

Conformation: The exact conformation of the five-membered dihydroindene ring (e.g., envelope or twisted conformation) would be determined.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant intermolecular forces such as C-H···π interactions or interactions involving the sulfur atom. nih.govnih.gov

Planarity: The degree of planarity of the aromatic ring and the orientation of the methylsulfanyl group relative to it would be established. researchgate.netmdpi.com

Such data is fundamental for understanding the compound's physical properties and for computational modeling studies. nih.govnih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. While no specific TGA data for this compound is available, the thermal behavior of organosulfur compounds has been generally studied. acs.orgrsc.orgacs.org

It is expected that this compound would be thermally stable up to a certain temperature, after which it would undergo decomposition. The degradation process would likely begin with the cleavage of the weakest bonds in the molecule. The C-S bonds are typically less stable than C-C bonds, suggesting that initial decomposition might involve the loss of the methylsulfanyl group or related sulfur-containing fragments. researchgate.net At higher temperatures, the indane hydrocarbon skeleton would also degrade. tandfonline.com A TGA thermogram would show a distinct mass loss step corresponding to these decomposition events, allowing for the determination of the onset temperature of decomposition and the quantification of residual mass.

Chromatographic Separations (e.g., HPLC, TLC) for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. nih.govmdpi.com For this compound, a non-polar stationary phase like silica (B1680970) gel 60 F₂₅₄ would be suitable. mdpi.com The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The compound's retention factor (Rf) would depend on the specific solvent ratio, with visualization typically achieved under UV light (254 nm) due to the aromatic ring. pnrjournal.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, quantification, and purification of compounds. For a molecule of moderate polarity like this compound, reversed-phase HPLC would be the method of choice. A typical system would employ a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. scispace.com Detection would most commonly be performed using a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., around 254-270 nm). This method would be crucial for determining the purity of a sample with high accuracy. nist.gov

Applications of the 2,3 Dihydro 1h Indene Scaffold in Advanced Materials and Specialized Chemical Research

Role of Indene (B144670) Derivatives as Building Blocks in Organic Synthesis

The indene scaffold is a versatile building block in organic synthesis due to its reactive sites and rigid structure. organic-chemistry.org Chemists have developed numerous methods to construct and functionalize the indene core, enabling the creation of a diverse library of derivatives. nih.govrsc.org For instance, reactions involving N-benzylic sulfonamides and internal alkynes, catalyzed by iron(III) chloride, can produce a wide range of functionalized indene derivatives with high regioselectivity. organic-chemistry.org This method allows for the introduction of various functional groups, including alkyl, acyl, sulfur, and halogen groups, which are valuable for further synthetic transformations. organic-chemistry.org

Other synthetic strategies include the rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes and the cycloisomerization of 1-alkyl-2-ethynylbenzenes using catalysts like PtCl2. organic-chemistry.org These methods highlight the importance of the indene framework as a foundational element for constructing more complex molecular architectures. researchgate.net The resulting derivatives serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. organic-chemistry.org

Exploration in Materials Science

The unique structural and electronic properties of the 2,3-dihydro-1H-indene scaffold have led to its exploration in the field of materials science, particularly in the development of polymers and functional materials.

Indene, sourced from by-products of hydrocarbon pyrolysis, can be utilized as a monomer for synthesizing specialized polymeric materials. researchcommons.org A notable example is the creation of polymethyleneindenesulfocationite, a type of cation-exchange resin. researchcommons.org This material is synthesized from an isolated indene fraction and subsequently sulfonated. researchcommons.org The resulting cationite possesses properties that make it suitable for ion-exchange applications. researchcommons.org Research has determined the operational properties of such materials, providing key performance metrics. researchcommons.org

| Property | Value | Unit |

|---|---|---|

| Static Exchange Capacity (SEC) | 3.8 | mg eq/g |

| Dynamic Exchange Capacity (DEC) | 472 | mol/m³ |

The indene skeleton is also incorporated into functional materials designed for specific applications. For example, benzofulvenes, which can be synthesized through a Nazarov-type cyclization of 1-arylbuta-2,3-dien-1-ols, are valuable building blocks for functional materials. organic-chemistry.org The development of polymers from various indene and allene (B1206475) derivatives continues to be an active area of research, aiming to create materials with tailored thermal, mechanical, and electronic properties. rsc.org

Indene Scaffold in the Design of Molecular Probes and Chemical Tools

The rigid 2,3-dihydro-1H-indene scaffold provides a stable platform for designing molecules that can interact with biological systems with high specificity. This makes it a suitable core for the development of molecular probes and chemical tools used to investigate biological processes. While specific examples utilizing 5-(Methylsulfanyl)-2,3-dihydro-1H-indene as a molecular probe are not extensively documented, the adaptability of the indene framework allows for the attachment of reporter groups (e.g., fluorophores) or reactive moieties. Such functionalized indenes can be used to label and study the activity of specific enzymes or receptors, contributing to a deeper understanding of their function and role in disease.

Investigation of Structure-Activity Relationships in Bioactive Compound Design

In medicinal chemistry, the indene structure is considered a "privileged scaffold" because it can serve as a core for ligands that bind to multiple, distinct biological targets. nih.govresearchgate.net Researchers frequently use the 2,3-dihydro-1H-indene core to design novel bioactive molecules and conduct structure-activity relationship (SAR) studies. researchgate.net These studies systematically modify the scaffold's substituents to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

The versatility of the 2,3-dihydro-1H-indene scaffold has been demonstrated in the development of inhibitors and modulators for a variety of enzymes and receptors implicated in diseases like cancer and inflammatory conditions.

Tubulin Polymerization Inhibitors: A series of novel 2,3-dihydro-1H-indene derivatives have been designed as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and antitumor effects. nih.gov SAR studies revealed that the substitution pattern on the indene ring is critical for activity. For example, compound 12d , which features a 4-hydroxy-3-methoxyphenyl group, demonstrated potent antiproliferative activity against several cancer cell lines. nih.gov The core 4,5,6-trimethoxy-2,3-dihydro-1H-indene structure was found to be crucial for maintaining high potency. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 12d | K562 | 0.028 |

| A549 | 0.041 | |

| HCT116 | 0.087 | |

| MCF-7 | 0.035 |

Enzyme and Receptor Modulators: The indene framework is present in molecules designed to target other specific proteins. Derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. researchgate.net Similarly, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) incorporates a related 2,3-dihydro-1H-indol-5-yl scaffold. nih.gov Furthermore, non-steroidal agonists for the progesterone (B1679170) receptor have been developed, demonstrating the scaffold's utility in modulating nuclear receptors. nih.gov These examples underscore the broad applicability of the indene and related scaffolds in designing targeted therapeutic agents. nih.gov

Analysis of "this compound" in Specialized Research Applications

Following a comprehensive review of available scientific literature, there is no specific information regarding the applications of the chemical compound This compound within the requested contexts of advanced materials, specialized chemical research, or green and sustainable chemistry.

The performed searches for this specific molecule in relation to the detailed outline provided did not yield any research findings. The outline included topics such as:

Applications in advanced materials and specialized chemical research.

Scaffold hopping and rational design in chemical biology.

Mechanistic studies of molecular interactions at the enzyme/receptor level.

Involvement as a moiety in Retinoic Acid Receptor α agonists, Succinate Dehydrogenase Inhibitors, or Tubulin Polymerization Inhibitors.

Use in green chemistry and sustainable processes.

While extensive research exists for the broader 2,3-dihydro-1H-indene (indane) scaffold and its various other derivatives in these fields, no studies were identified that specifically investigate the properties or applications of the 5-methylsulfanyl substituted variant.

Therefore, it is not possible to provide an article on "this compound" that adheres to the specified outline and content requirements due to the absence of relevant data in the public scientific domain.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Indene (B144670) Derivatives

While the direct synthesis of "5-(Methylsulfanyl)-2,3-dihydro-1H-indene" is not widely documented, several modern synthetic methodologies can be envisaged for its preparation and the creation of more complex derivatives. Compounds with an indene core are of significant interest as precursors for metallocene complexes used in catalytic polymerization and as components of functional materials. nih.gov The synthesis of multifunctional indenes, however, remains a developing area compared to their heterocyclic counterparts like indoles. nih.govbeilstein-journals.org

One plausible approach involves a multi-step synthesis starting from a substituted indan-1-one. beilstein-journals.org For instance, a 5-halo-2,3-dihydro-1H-inden-1-one could be a key intermediate. The introduction of the methylsulfanyl group could be achieved through various C-S cross-coupling reactions. Nickel-catalyzed cross-coupling reactions of aryl halides with thiols or their derivatives have shown remarkable efficiency and functional group tolerance. organic-chemistry.org Another promising method is the copper-catalyzed methylthiolation of haloarenes using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly source of the methylthio group. researchgate.net

Furthermore, gold-catalyzed reactions have emerged as a powerful tool for accessing indene scaffolds through sequential C-H functionalization and cyclization, offering high chemo- and site-selectivity under mild conditions. rsc.org Metalloradical activation of o-cinnamyl N-tosyl hydrazones presents another innovative strategy for constructing functionalized 1H-indene derivatives from readily available starting materials. acs.org These advanced methods could be adapted to synthesize "this compound" and its analogs with high precision.

Interactive Table: Potential Synthetic Approaches for Functionalized Indenes

| Method | Catalyst/Reagent | Key Features | Potential Application for this compound |

| Aldol-type Reaction | Lithium diisopropylamide (LDA) | Formation of (3-indenyl)acetamides from nitroindanones. nih.govbeilstein-journals.org | Synthesis of precursors to the target compound. |

| Nickel-Catalyzed Cross-Coupling | Ni(COD)2/BINAP | Couples aryl methyl sulfides with aryl bromides. acs.org | Potential for late-stage functionalization of a bromo-indene derivative. |

| Copper-Catalyzed Methylthiolation | CuI/DABCO with DMSO | Uses DMSO as the methylthio source for haloarenes. researchgate.net | A direct method to introduce the methylsulfanyl group onto a halogenated indene precursor. |

| Gold-Catalyzed C-H Functionalization | Gold(I) complexes | Cascade reaction for functionalized indene derivatives. rsc.org | Could enable the synthesis of complex indene scaffolds with the desired substitution pattern. |

| Metalloradical Activation | [CoII(MeTAA)] | Catalytic synthesis from o-cinnamyl N-tosyl hydrazones. acs.org | A novel route to access the indene core. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in understanding and predicting the outcomes of chemical reactions. acs.org For indene synthesis, computational studies have been instrumental in elucidating reaction mechanisms, such as the cobalt-catalyzed carbene radical ring-closure to form indanyl/benzyl radical intermediates. acs.org Ab initio calculations have also been used to investigate the formation of indene in combustion processes, mapping out complex reaction pathways on the potential energy surface. nih.gov

In the context of "this compound," computational modeling can be employed to:

Predict its spectroscopic properties (NMR, IR, UV-Vis).

Determine its conformational preferences and electronic structure.

Model its reactivity, including the susceptibility of the thioether to oxidation and the reactivity of the aromatic ring towards electrophilic substitution.

Guide the design of novel synthetic routes by calculating reaction barriers and identifying stable intermediates.

These predictive models can significantly accelerate the experimental workflow and reduce the need for extensive trial-and-error optimization.

Exploration of Undiscovered Reactivity Modes

The presence of the methylsulfanyl group, a thioether, introduces a reactive site that is absent in many other indene derivatives. Thioethers are known to undergo oxidation to sulfoxides and sulfones, which can dramatically alter the electronic properties and biological activity of the molecule. acs.org The oxidation of thioethers by reactive oxygen species (ROS) is a key consideration, although the reaction with hydrogen peroxide is generally slow under physiological conditions. acs.org

The indene core itself possesses unique reactivity. It can be polymerized and undergoes condensation reactions with aldehydes and ketones to form highly colored benzofulvenes. wikipedia.org The development of stereodivergent synthetic methods for indene-containing terpenoids highlights the potential for controlling the three-dimensional structure of these molecules, which is critical for biological applications. nih.gov The interplay between the reactivity of the thioether and the indene scaffold in "this compound" could lead to novel chemical transformations and the discovery of new reaction pathways.

Integration of this compound into New Functional Materials

Indene derivatives are increasingly being incorporated into advanced functional materials. taylorfrancis.com For instance, indene-fullerene adducts have been synthesized and investigated as electron-transporting materials in flexible perovskite solar cells. acs.orgnih.gov The functional groups on the indene moiety can be tailored to optimize the electronic properties and performance of these materials. acs.orgnih.gov

"this compound" could serve as a building block for new functional materials with applications in:

Organic Electronics: The sulfur atom could facilitate intermolecular interactions and influence charge transport properties.

Sensors: The thioether group could act as a recognition site for specific analytes, particularly heavy metal ions.

Polymers: The indene unit can be polymerized to create novel polymers with tailored properties. taylorfrancis.com

The synthesis of coumarone-indene resins with various functional groups from coal tar demonstrates the potential for creating valuable materials from readily available feedstocks. taylorfrancis.com

Synergistic Research between Synthetic and Computational Chemistry

The future of research on "this compound" and related compounds will heavily rely on the synergy between synthetic and computational chemistry. As has been demonstrated in the study of perhydrobenz[e]indene terpenoids, computational studies can rationalize observed diastereoselectivity in key cyclization reactions, providing crucial insights for synthetic strategy. nih.gov Similarly, DFT calculations have been used to understand the mechanism of gold-catalyzed hydroalkylation of ynamides to form indenes. researchgate.net

This collaborative approach will be essential for:

Designing efficient and selective syntheses of complex indene derivatives.

Understanding the fundamental reactivity of these molecules.

Predicting the properties of new materials based on the indene scaffold.

Accelerating the discovery and development of new applications.

Challenges and Opportunities in Indene-Based Research

Despite the significant progress in indene chemistry, several challenges remain. The synthesis of multiply substituted indenes with precise control over the substitution pattern can be complex and requires multi-step procedures. nih.govbeilstein-journals.org The inherent reactivity of the indene core can also lead to undesired side reactions, such as polymerization. wikipedia.org

However, these challenges also present opportunities for innovation. The development of new catalytic systems and synthetic methodologies for the selective functionalization of indenes is an active area of research. researchgate.net The exploration of the unique properties of compounds like "this compound" could lead to the discovery of novel materials and bioactive molecules. The continued collaboration between synthetic and computational chemists will be key to unlocking the full potential of the indene scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products